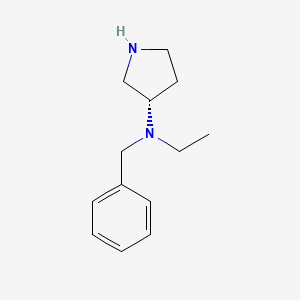

Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine

Description

Significance of Chiral Amines and Pyrrolidine (B122466) Derivatives in Contemporary Organic and Stereoselective Synthesis Research

Chiral amines are organic compounds containing an amino group attached to a stereocenter, rendering them non-superimposable on their mirror images. This property of chirality is of paramount importance in the fields of medicinal chemistry and materials science, as the physiological and material properties of enantiomers can differ significantly. Chiral amines are ubiquitous in nature, forming the backbone of amino acids, alkaloids, and other biologically active molecules. researchgate.netnih.gov In synthetic organic chemistry, they are indispensable building blocks and catalysts. patsnap.comsmolecule.com Their applications are extensive, serving as resolving agents for racemic mixtures, chiral auxiliaries to guide stereoselective transformations, and as ligands in asymmetric metal catalysis. researchgate.netpatsnap.com The development of efficient methods for the enantioselective synthesis of chiral amines remains a major focus of research, with techniques such as asymmetric hydrogenation being at the forefront. researchgate.netgoogle.com

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of modern organic chemistry. This structural motif is present in a vast array of natural products, pharmaceuticals, and functional materials. The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for molecular recognition and biological activity. Pyrrolidine derivatives are widely employed as organocatalysts, particularly in enantioselective reactions, where they can form chiral enamines or iminium ions as reactive intermediates. The ability to readily introduce functionality at various positions on the pyrrolidine ring has led to the development of a diverse library of catalysts and ligands for a wide range of chemical transformations.

The convergence of chiral amine functionality and the pyrrolidine scaffold gives rise to a powerful class of molecules with broad utility. The inherent chirality of many pyrrolidine-based structures, often derived from the natural amino acid proline, makes them highly effective in controlling the stereochemical outcome of reactions.

Overview of the (S)-Pyrrolidin-3-yl Amine Structural Motif in Chiral Chemistry

The (S)-pyrrolidin-3-yl amine structural motif features a primary or secondary amino group at the 3-position of a pyrrolidine ring with a defined (S)-stereochemistry at that carbon. This specific arrangement is a valuable asset in chiral chemistry. While proline and its derivatives provide a chiral center at the 2-position, the 3-amino functionality offers a different spatial orientation for introducing substituents and for engaging in catalytic or binding interactions.

Derivatives of (S)-3-aminopyrrolidine are utilized as chiral building blocks in the synthesis of complex molecular targets. They can serve as key intermediates in the preparation of pharmacologically active compounds. For instance, the core structure of (S)-3-aminopyrrolidine has been incorporated into various therapeutic agents. Furthermore, this motif is employed in the design of chiral derivatizing agents, which are used to determine the enantiomeric purity of other chiral molecules through techniques like chromatography. The amino group at the 3-position provides a convenient handle for attaching other molecular fragments, allowing for the construction of diverse and sterically demanding structures.

While extensive research has been conducted on a wide array of pyrrolidine derivatives, detailed scientific literature specifically focusing on Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine is limited in the public domain. Therefore, a comprehensive analysis of its specific research findings and applications is not possible at this time. The information presented above provides a general context for the chemical class to which this compound belongs.

Data on Related Pyrrolidine Structures

To provide context, the following table includes information on related pyrrolidine compounds mentioned in the scientific literature.

| Compound Name | Application / Significance |

| N-benzyl-3-pyrrolidone | Intermediate in the synthesis of various pyrrolidine derivatives. |

| cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine | A template for potent inhibitors of dipeptidyl peptidase-IV (DPP-IV). patsnap.com |

| (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester | A complex organic compound with potential therapeutic applications. |

| Anisomycin | A multifunctional pyrrolidine antibiotic with a benzylpyrrolidine precursor. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSDETCBJFSOJU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC=C1)[C@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Benzyl Ethyl S Pyrrolidin 3 Yl Amine Synthesis and Transformations

Reaction Pathway Elucidation for Stereoselective Pyrrolidine (B122466) Formation

The stereoselective formation of the pyrrolidine ring in compounds such as Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine can be achieved through various synthetic strategies, each with its own distinct reaction pathway. Common approaches include multicomponent reactions, modifications of chiral precursors, and intramolecular cyclizations.

One powerful strategy involves the use of three-component reactions , which allow for the rapid assembly of complex molecules from simple starting materials. For instance, a diastereoselective synthesis of substituted pyrrolidines can be achieved through the Yb(OTf)₃ catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters. In this pathway, an aldimine is generated in situ from the aldehyde and amine, which then reacts with the cyclopropanediester to form the pyrrolidine ring with high diastereoselectivity. organic-chemistry.org Another approach utilizes a copper(I)-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene or alkyne to yield highly substituted pyrrolidines.

Alternatively, the synthesis can commence from a chiral pool starting material, such as (S)-pyroglutamic acid . This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product. The synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid can involve transformation into a hemiaminal, followed by a Lewis acid-activated, trans-selective addition of a nucleophile. acs.org

More modern approaches, such as C(sp³)-H activation , offer a highly efficient and enantioselective route. nih.gov This strategy allows for the direct functionalization of a C-H bond, bypassing the need for pre-functionalized substrates. For example, the synthesis of 3-carboxyphenyl-pyrrolidine-2-carboxylic acid analogs has been achieved with full enantiocontrol using this methodology. nih.gov

A prevalent method for constructing the pyrrolidine ring is through intramolecular cyclization . A stereoselective approach to (3R,4S)-3-amino-4-methyl pyrrolidine, a structurally related compound, employs a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.comresearchgate.net Similarly, copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome of these cyclizations is often dictated by the geometry of the transition state.

A summary of potential starting materials and the resulting pyrrolidine structures is presented below:

| Starting Materials | Key Reaction Type | Resulting Pyrrolidine Core |

| Aldehyde, Amine, 1,1-Cyclopropanediester | Three-Component Reaction | Substituted Pyrrolidine |

| α-Diazo ester, Imine, Alkene | Three-Component Reaction | Substituted Pyrrolidine |

| (S)-Pyroglutamic Acid | Chiral Pool Synthesis | 2,5-Disubstituted Pyrrolidine |

| Aliphatic Quinolyl Carboxamides | C(sp³)-H Activation | β-Alkylated Pyrrolidine |

| Azidoditosyl Derivative | Intramolecular Cyclization | 3,4-Disubstituted Pyrrolidine |

| Unsaturated Sulfonamides | Intramolecular Aminooxygenation | 2,5-Disubstituted Pyrrolidine |

Stereochemical Control Mechanisms in Chiral Amine Synthesis

Achieving the desired (S)-configuration at the C3 position of this compound necessitates precise control over the stereochemistry during the synthesis. The mechanisms of stereochemical control in chiral amine synthesis are multifaceted, relying on a combination of steric and electronic factors, as well as the strategic use of chiral auxiliaries, catalysts, and reagents. numberanalytics.com

Chiral catalysts and ligands are instrumental in asymmetric synthesis. For instance, the Sharpless epoxidation utilizes a chiral titanium-tartrate complex to direct the enantioselective epoxidation of allylic alcohols, a common precursor in complex molecule synthesis. numberanalytics.com In the context of pyrrolidine synthesis, chiral organocatalysts derived from proline have been shown to effectively control the stereochemistry of aldol (B89426) and Michael reactions, which can be key steps in the formation of substituted pyrrolidines. mdpi.com The catalyst and substrates can form a more compact transition state, often involving hydrogen bonding, which enhances stereoselectivity. mdpi.com

Substrate control , where the stereochemistry of the starting material dictates the outcome of the reaction, is another fundamental strategy. Syntheses starting from enantiopure precursors like L-proline or its derivatives fall into this category. mdpi.com The inherent chirality of the starting material guides the formation of new stereocenters.

Reagent-controlled methods involve the use of chiral reagents to induce stereoselectivity. For example, asymmetric borane (B79455) reduction of prochiral ketones using chiral amino alcohols can produce chiral secondary alcohols with high enantiomeric excess, which can then be converted to chiral amines. acs.org

The stereochemical outcome can also be influenced by the choice of protecting groups . In the synthesis of 2,5-disubstituted pyrrolidines, carbamate (B1207046) protecting groups on the nitrogen atom favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group can lead to the trans-isomer as the major product. acs.org This control is attributed to the different steric and electronic influences of the protecting groups on the transition state of the cyclization step.

The following table summarizes key factors influencing stereochemical control:

| Control Element | Mechanism of Action | Example Application |

| Chiral Catalysts | Formation of a chiral environment around the reactants, lowering the energy of one transition state over the other. | Proline-derived organocatalysts in aldol reactions. mdpi.com |

| Chiral Auxiliaries | Covalently attached chiral groups that direct the stereochemical course of a reaction and are later removed. | Evans auxiliaries in asymmetric alkylation. |

| Substrate Control | The inherent chirality of the starting material dictates the stereochemistry of the product. | Synthesis from (S)-pyroglutamic acid. acs.org |

| Protecting Groups | Steric and electronic effects of protecting groups influence the preferred geometry of transition states. | Carbamates vs. benzamides in pyrrolidine synthesis. acs.org |

| Reaction Conditions | Temperature, solvent, and pressure can affect the energy difference between diastereomeric transition states. numberanalytics.com | Lowering temperature to increase selectivity. numberanalytics.com |

Intermediates and Transition State Analysis in Relevant Reaction Sequences

Understanding the structure and energy of intermediates and transition states is crucial for rationalizing and predicting the stereochemical outcomes of reactions leading to chiral pyrrolidines. While direct experimental observation of these transient species is challenging, computational methods such as Density Functional Theory (DFT) have become invaluable tools for their analysis. acs.org

In many cyclization reactions that form the pyrrolidine ring, the stereoselectivity is determined by the relative energies of diastereomeric transition states. For instance, in the iodocyclization of certain unsaturated sulfonamides, the reaction proceeds through a chair-like transition state . acs.org The substituents on the forming ring will preferentially occupy equatorial positions to minimize steric strain, thus dictating the trans or cis stereochemistry of the product. nih.gov

DFT studies on the cycloaddition reactions to form pyrrolidines have revealed that a higher degree of asynchronicity in the transition state, meaning the two new C-C bonds are not formed to the same extent, can lead to a less destabilizing strain energy and thus control the selectivity. acs.org The interaction energy, which includes orbital and electrostatic interactions between the reacting species, is also a decisive factor. acs.org

In the context of C(sp³)-H activation, the reaction proceeds through a palladium-catalyzed pathway. The key intermediate is a cyclometalated species where the palladium is coordinated to both the nitrogen of a directing group and the carbon of the C-H bond being functionalized. The stereochemistry of the subsequent steps is controlled by the geometry of this intermediate.

The transformation of pyrrolidines can also be studied mechanistically. For example, the stereoretentive formation of cyclobutanes from pyrrolidines has been shown through DFT studies to proceed via the formation of a 1,1-diazene intermediate, followed by nitrogen extrusion to give a 1,4-biradical that collapses to the cyclobutane (B1203170) product. nih.gov The rate-determining step was identified as the cleavage of the two C-N bonds. nih.gov

A simplified representation of a chair-like transition state in a pyrrolidine-forming cyclization is shown below, illustrating how the preference for equatorial substituent placement directs stereochemistry.

| Transition State Feature | Implication for Stereoselectivity |

| Chair-like Geometry | Minimizes torsional strain, similar to cyclohexane (B81311) conformations. |

| Equatorial Substituent | Lower energy conformation due to reduced steric hindrance. |

| Axial Substituent | Higher energy conformation due to 1,3-diaxial interactions. |

| Asynchronous Bond Formation | Can lead to lower strain energy and control selectivity in cycloadditions. acs.org |

Self-Enantiorecognition Phenomena in Chiral Amine Derivatives

Self-enantiorecognition is a phenomenon where chiral molecules of the same compound interact differently with their own enantiomers (heterochiral interaction) compared to molecules of the same enantiomer (homochiral interaction). This can be observed through various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful for studying these interactions in solution.

A notable manifestation of self-enantiorecognition is Self-Induced Diastereomeric Anisochronism (SIDA) . nih.govacs.org In a scalemic mixture (a mixture of enantiomers in a non-racemic ratio), the formation of transient diastereomeric aggregates (homochiral and heterochiral dimers or oligomers) can lead to different chemical shifts for the same proton in the R and S enantiomers. This is because the magnetic environment experienced by a nucleus in a homochiral aggregate is different from that in a heterochiral aggregate.

For chiral amine derivatives like this compound, self-enantiorecognition is often mediated by intermolecular hydrogen bonding . The presence of both a hydrogen bond donor (the amine N-H) and a hydrogen bond acceptor (the nitrogen lone pair) in the same molecule allows for the formation of self-complementary pairs. acs.org The stereochemistry of the chiral center influences the geometry of these hydrogen-bonded aggregates, leading to the observable SIDA effect.

The study of SIDA in chiral amine derivatives has shown that the magnitude of the chemical shift difference between enantiomers is dependent on several factors, including the concentration of the sample, the solvent, and the temperature. These studies are not only fundamental to understanding supramolecular chemistry and the origins of homochirality but also have practical applications, such as the in situ determination of enantiomeric purity by NMR without the need for a chiral solvating agent. nih.gov The principles outlined in these studies suggest that many common chiral building blocks in asymmetric synthesis may exhibit self-enantiorecognition properties that have gone unnoticed. nih.govacs.org

The requirements for observing SIDA in chiral amines are summarized below:

| Requirement | Rationale |

| Chirality | The molecule must be chiral for enantiomers to exist. |

| Scalemic Mixture | Both enantiomers must be present in unequal amounts to observe distinct signals. |

| Self-Complementary Groups | Presence of hydrogen bond donors and acceptors to facilitate the formation of diastereomeric aggregates. acs.org |

| Appropriate Solvent | The solvent should not competitively hydrogen bond with the solute, which would disrupt the self-association. |

Structure Activity Relationship Sar Studies in the Context of Benzyl Ethyl S Pyrrolidin 3 Yl Amine Derivatives

Theoretical Frameworks for Stereochemistry and Molecular Interactions in Chiral Amine Scaffolds

The study of chiral recognition is fundamental to understanding how these molecules function. nih.gov A widely accepted model for enantioselective recognition is the "three-point interaction model," which posits that for a chiral molecule to differentiate between two enantiomers of another chiral molecule, there must be at least three points of interaction. nih.gov These interactions are predominantly non-covalent, including hydrogen bonds, electrostatic interactions, van der Waals forces, and π-π stacking. The specific nature and geometry of these interactions in the diastereomeric complexes formed between a chiral selector and the enantiomers of a chiral substrate determine the degree of recognition.

In the context of chiral amine scaffolds, the nitrogen atom's lone pair of electrons plays a crucial role, acting as a hydrogen bond acceptor. The substituents on the nitrogen and the pyrrolidine (B122466) ring provide the other necessary points of interaction. For instance, in derivatives of Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine, the benzyl (B1604629) group can engage in π-π stacking or hydrophobic interactions, the ethyl group contributes to the steric bulk, and the amine proton can act as a hydrogen bond donor. The collective effect of these interactions within a defined stereochemical framework governs the molecule's ability to bind selectively to its target.

Impact of Chiral Centers on Molecular Recognition

The presence of a stereogenic center, such as the (S)-configured carbon at the 3-position of the pyrrolidinyl amine scaffold, is paramount for molecular recognition. This single chiral center dictates the spatial orientation of the substituents, creating a unique three-dimensional topology that can be selectively recognized by chiral biological macromolecules like enzymes and receptors.

Recent research has shed light on a phenomenon known as self-induced diastereomeric anisochronism (SIDA), where the enantiomers of a chiral compound can recognize each other in solution to form transient homo- and heterochiral dimeric or higher-order aggregates. nih.gov This self-recognition, observable by NMR spectroscopy, is a direct consequence of the chiral centers influencing the intermolecular interactions between the enantiomers. nih.gov For chiral amine derivatives, the formation of these transient diastereomeric complexes is often driven by hydrogen bonding between a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) in close proximity to the stereocenter. nih.gov

The (S)-configuration of the pyrrolidine ring in the title compound and its derivatives is crucial for inducing a specific absolute configuration in the final products of stereoselective syntheses. For example, in 1,3-dipolar cycloaddition reactions, the chirality of the pyrrolidine ring can control the stereochemical outcome, leading to the formation of products with multiple new stereogenic centers in a predictable manner. researchgate.net This highlights the profound impact of the inherent chirality of the scaffold on the stereochemical course of chemical transformations and, by extension, on the molecule's interaction with other chiral entities.

Steric and Electronic Effects of Substituents on Amine Reactivity and Selectivity

The reactivity and selectivity of the amine group in this compound derivatives are significantly modulated by the steric and electronic properties of the substituents on the nitrogen atom—in this case, the benzyl and ethyl groups.

Electronic Effects: The nitrogen atom in an amine possesses a lone pair of electrons, making it basic and nucleophilic. The electron density on this nitrogen, and thus its basicity and nucleophilicity, can be altered by the electronic effects of its substituents. Alkyl groups, like the ethyl group, are generally considered electron-donating through an inductive effect. This increases the electron density on the nitrogen, thereby enhancing its basicity compared to ammonia (B1221849). The benzyl group, while also attached via a sp³-hybridized carbon, can exhibit more complex electronic effects due to the phenyl ring.

Steric Effects: The size and spatial arrangement of the benzyl and ethyl groups exert a significant steric influence on the amine's reactivity. Large, bulky substituents can hinder the approach of reactants to the nitrogen's lone pair, a phenomenon known as steric hindrance. This can decrease the amine's nucleophilicity without necessarily having a major impact on its basicity, as basicity is a thermodynamic property measured at equilibrium, while nucleophilicity is a kinetic property. In the context of SAR, modifying the steric bulk of the N-substituents can fine-tune the selectivity of a compound for a particular biological target by favoring conformations that fit optimally into a binding site while disfavoring binding to others.

In a series of N-substituted pyrrolidine amides designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that the nature of the substituents on the pyrrolidine ring significantly influences inhibitory potency. nih.gov For instance, small lipophilic groups on a distal phenyl ring were found to be preferable for optimal activity, suggesting that the binding pocket is sterically constrained. nih.gov

Interactive Data Table: Effect of N-Substituents on the Activity of Pyrrolidine Derivatives

| Compound Class | N-Substituent Variation | Observed Effect on Activity | Reference |

| Pyrrolidine Amides | Introduction of small lipophilic groups | Increased inhibitory potency against NAAA | nih.gov |

| Pyrrolidine Amides | Conformationally restricted linkers | Reduced potency but improved selectivity | nih.gov |

| (S)-3-Aminopyrrolidine Derivatives | Various substitutions | Promising cytotoxicity against K562 leukemia cells | nih.gov |

| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | Different carboxamide moieties | Dual serotonin (B10506) and noradrenaline reuptake inhibition | nih.gov |

Computational and Experimental Approaches to SAR Analysis for Chiral Amine Scaffolds

A combination of computational and experimental techniques is employed to elucidate the structure-activity relationships of chiral amine scaffolds.

Experimental Approaches:

Synthesis and Biological Evaluation: The cornerstone of experimental SAR is the synthesis of a series of structurally related analogs and the evaluation of their biological activity. nih.govnih.govresearchgate.net For instance, novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been synthesized and identified as dual serotonin and noradrenaline reuptake inhibitors. nih.gov

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule, offering invaluable insights into its conformation and the spatial arrangement of its functional groups. The crystal structure of a racemic chiral amine derivative, for example, revealed a dimeric association through hydrogen bonding. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance is a powerful tool for studying molecular structure and dynamics in solution. As mentioned earlier, it can be used to observe the SIDA effect, providing direct evidence of chiral self-recognition. nih.gov

Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is extensively used to separate enantiomers and to assess the enantiomeric purity of chiral compounds. This is crucial for evaluating the stereoselectivity of synthetic methods and for studying chiral recognition phenomena. nih.gov

Computational Approaches:

Molecular Modeling and Docking: Computational methods, such as molecular modeling and docking, are used to predict how a molecule might bind to its biological target. nih.govscirp.org For example, molecular docking studies of (S)-3-aminopyrrolidine derivatives have been used to understand their binding modes with Abl and PI3K kinases. nih.gov These studies can help to rationalize observed SAR data and to guide the design of new, more potent and selective compounds.

Quantum Chemical Calculations: These methods can be used to study the electronic properties and conformational preferences of molecules. For instance, calculations can determine the relative energies of different conformers of the pyrrolidine ring and predict the effects of substituents on the amine's basicity and reactivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Through the integrated application of these experimental and computational tools, a comprehensive understanding of the SAR for chiral amine scaffolds like this compound can be achieved, paving the way for the rational design of new molecules with desired biological properties.

Advanced Analytical and Spectroscopic Characterization Methodologies for Chiral Pyrrolidine Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds like Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine, specialized NMR methods are essential to determine its stereochemistry and enantiomeric purity.

Chiral Derivatizing Agent (CDA) Applications in NMR

To determine the enantiomeric excess (e.e.) of a chiral amine such as this compound, chiral derivatizing agents (CDAs) are frequently employed. nih.govwikipedia.org These agents are enantiomerically pure compounds that react with both enantiomers of the analyte to form a pair of diastereomers. Since diastereomers possess different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification. nih.govwikipedia.org

The process involves reacting the amine with a CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, to form diastereomeric amides. wikipedia.org The resulting diastereomers will exhibit different chemical shifts for specific protons or other nuclei (e.g., ¹⁹F if a fluorine-containing CDA is used). nih.govfrontiersin.org The integration of these distinct signals in the ¹H or ¹⁹F NMR spectrum allows for the precise calculation of the enantiomeric excess. acs.orgacs.org

A variety of CDAs have been developed for the analysis of chiral amines, and the choice of agent can depend on the specific structure of the amine and the desired NMR experiment. nih.govresearchgate.net For instance, chiral phosphazane reagents have been shown to be effective for measuring the e.e. of chiral amines using ³¹P NMR spectroscopy. nih.gov

Table 1: Common Chiral Derivatizing Agents for Amines in NMR Spectroscopy

| Chiral Derivatizing Agent (CDA) | Reacts with | Resulting Diastereomer | NMR Nucleus for Analysis |

|---|---|---|---|

| (R)-Mosher's acid chloride | Amine | Amide | ¹H, ¹⁹F |

| (S)-Camphanic acid chloride | Amine | Amide | ¹H |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Amine | Dinitrophenyl derivative | ¹H |

Self-Induced Diastereomeric Anisochronism (SIDA) by NMR for Chiral Recognition

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon where the enantiomers of a chiral compound in a non-racemic mixture can exhibit distinct signals without the need for a chiral auxiliary. This occurs due to the formation of transient diastereomeric aggregates (dimers or higher-order clusters) in solution. The different spatial arrangements of these homo- and hetero-chiral aggregates lead to different magnetic environments, resulting in separate signals for the enantiomers. The magnitude of the chemical shift difference is dependent on the concentration, temperature, and solvent. While a powerful tool, its application is compound-specific and depends on the ability of the enantiomers to self-associate through interactions like hydrogen bonding or π-π stacking. The presence of the benzyl (B1604629) and ethyl groups on the pyrrolidine (B122466) nitrogen of this compound provides potential sites for the intermolecular interactions necessary for the SIDA effect, although specific studies on this compound have not been reported.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity. chromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose using a chiral stationary phase (CSP).

For this compound, commercial suppliers often specify a purity of >95.0% as determined by GC, indicating that this is a standard method for quality control. tcichemicals.com Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are well-suited for the separation of chiral amines. sigmaaldrich.comwiley.com The amine may be analyzed directly or after derivatization (e.g., with trifluoroacetic anhydride) to improve its volatility and chromatographic behavior. nih.gov

Chiral HPLC is another powerful technique for enantiomeric separation. azypusa.com A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving baseline separation of the enantiomers.

Table 2: Representative Chiral Stationary Phases for Amine Separation

| Technique | Chiral Stationary Phase (CSP) Type | Common Trade Names | Applicability |

|---|---|---|---|

| GC | Derivatized Cyclodextrin | CHIRALDEX®, β-DEX™ | Volatile chiral amines sigmaaldrich.comgcms.cz |

| GC | Proline-based | - | Aromatic and aliphatic amines (derivatized) nih.gov |

| HPLC | Polysaccharide-based (Cellulose/Amylose) | Chiralcel®, Chiralpak® | Broad range of chiral compounds, including amines researchgate.net |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly valuable for assigning the absolute configuration of a chiral center. researchgate.netnih.gov The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint for a specific enantiomer.

To assign the absolute configuration of this compound, its experimental CD spectrum would be compared to the theoretically calculated spectrum for the (S)-enantiomer. A match between the experimental and calculated spectra confirms the (S) configuration. This method can be empirical, by comparing the spectrum to those of structurally similar compounds with known configurations, or ab initio, by using quantum chemical calculations to predict the CD spectrum. youtube.comnih.gov

Mass Spectrometry (MS) and High-Resolution Techniques for Structural Elucidation

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₁₃H₂₀N₂.

Tandem mass spectrometry (MS/MS) experiments can be used to probe the structure of the molecule by analyzing its fragmentation patterns. The pyrrolidine ring and the benzyl group are expected to be key features in the fragmentation process. nih.govacs.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for 1-Benzyl-3-(ethylamino)pyrrolidine

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 205.16992 | 147.8 |

| [M+Na]⁺ | 227.15186 | 152.8 |

| [M-H]⁻ | 203.15536 | 152.3 |

| [M+NH₄]⁺ | 222.19646 | 166.8 |

| [M+K]⁺ | 243.12580 | 149.5 |

(Data sourced from PubChem CID 10330560) uni.lu

X-Ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, in the solid state. nih.govmdpi.com To perform this analysis, a suitable single crystal of this compound or a salt derivative would be required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of each atom in the molecule. mdpi.com This provides unambiguous confirmation of the connectivity of the atoms and the (S)-configuration at the chiral center of the pyrrolidine ring. While no crystal structure for this compound has been publicly reported, the technique has been successfully applied to numerous other chiral pyrrolidine derivatives, demonstrating its utility for this class of compounds. nih.govmdpi.comresearchgate.net

Role of Benzyl Ethyl S Pyrrolidin 3 Yl Amine and Analogues As Chiral Building Blocks and Catalysts in Asymmetric Synthesis

Application as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Chiral pyrrolidine (B122466) derivatives, including diamines and aminoalcohols analogous to Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine, are extensively used as ligands in transition metal-catalyzed asymmetric reactions. researchgate.netmdpi.com These bidentate or tridentate ligands coordinate to a metal center (e.g., palladium, iridium, copper, or rhodium), forming a chiral complex that can effectively control the stereochemical outcome of a reaction. arizona.edunih.govnih.gov The ligand's inherent chirality creates a spatially defined environment around the metal, forcing substrates to approach from a specific direction and thus leading to the preferential formation of one enantiomer of the product. nih.gov

This strategy has been successfully applied to a wide array of transformations, including palladium-catalyzed allylic substitutions, hydrogenations, and C-H functionalization reactions. arizona.edumdpi.com For example, phosphinooxazoline (PHOX) ligands, which incorporate a pyrrolidine-derived backbone, have demonstrated high efficacy in palladium-catalyzed allylic alkylations, achieving excellent enantioselectivities. researchgate.net The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for a specific reaction. arizona.edunih.gov The development of these hybrid catalysts, where the ligand sphere dictates stereoselectivity, offers a powerful alternative to purely organocatalytic or traditional metal-catalyzed methods. rsc.org

| Ligand Type/Example | Metal | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| (S)-2-(Anilinomethyl)pyrrolidine Derivative | Tin (Sn) | Aldol-type Reaction | 3-(2-Benzyloxyacetyl)thiazolidine-2-thione | High | researchgate.net |

| Pyridine-pyrrolidine Ligands | Palladium (Pd) | Allylic Alkylation | 1,3-Diphenylallyl Acetate | Moderate to Good | arizona.edu |

| Phosphinooxazoline (PHOX) Ligands | Palladium (Pd) | Allylic Alkylation | 1,3-Diphenyl-2-propenyl Acetate | Up to 98.5% | researchgate.net |

| N-Protected-aminosulfoxides | Palladium (Pd) | C(sp³)–H Arylation/Alkynylation | Cyclopropanes | Good | mdpi.com |

| (R,R)-Ph-BOX | Copper (Cu) | Oxidation (Kinetic Resolution) | Racemic Aminoaldehyde | Good (for product) | rsc.org |

Utilization in Organocatalysis for Enantioselective Transformations

The pyrrolidine scaffold is a privileged structure in the field of organocatalysis, a branch of synthesis that uses small, metal-free organic molecules to catalyze reactions. nih.govbohrium.com Analogues such as (S)-proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, have become cornerstone catalysts for a multitude of enantioselective transformations. nih.govnih.gov These secondary amines operate primarily through aminocatalysis, which involves the formation of key nucleophilic enamine or electrophilic iminium ion intermediates upon reaction with carbonyl compounds. nih.govyoutube.com

The chiral environment provided by the catalyst directs the subsequent bond-forming step, leading to products with high enantiopurity. nih.gov This methodology is widely employed in fundamental carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder cycloadditions. nih.govyoutube.comresearchgate.net For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The tunability of the pyrrolidine structure allows for the optimization of catalyst efficiency and selectivity for increasingly complex substrates. nih.gov

| Catalyst/Analogue | Reaction Type | Reactants | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| cis-2,5-disubstituted pyrrolidine | Michael Addition | α,β-Unsaturated Aldehydes + Nitromethane | Up to 91% | >99% | rsc.org |

| Bulky C2-substituted pyrrolidine | Michael Addition | Aldehydes + Nitroolefins | - | Up to 85% | nih.gov |

| (2S,2′S)-2,2′-Bipyrrolidine Tartrate Salt | Michael Addition | Ketones + β-Nitrostyrenes | - | Good | researchgate.net |

| Proline-derived Imidazolidinone | Diels-Alder | Diene + Dienophile | - | High | youtube.com |

| AZT-prolinamide | Aldol Reaction | Aromatic Aldehydes + Ketones (in water) | - | Good | nih.gov |

Chiral Amine Derivatives as Resolving Agents for Racemic Mixtures

Beyond their catalytic roles, chiral amines based on the pyrrolidine framework are valuable as resolving agents for the separation of racemic mixtures. libretexts.orglibretexts.org The resolution of enantiomers is a crucial process in pharmaceutical and chemical manufacturing, as often only one enantiomer of a chiral molecule exhibits the desired biological or chemical activity. wikipedia.org The most common method involves reacting a racemic mixture, such as a carboxylic acid, with an enantiomerically pure chiral amine. libretexts.orglibretexts.org

This reaction forms a pair of diastereomeric salts. wikipedia.org Unlike enantiomers, diastereomers possess different physical properties, including solubility. libretexts.org This difference allows for their separation through techniques like fractional crystallization. Once the diastereomeric salts are separated, the pure enantiomers of the original acid can be recovered by a simple acid-base workup, which also allows for the recycling of the chiral resolving agent. wikipedia.org Chiral amines like this compound and its analogues are well-suited for this purpose due to their basic nitrogen atom, which readily forms salts, and their rigid, well-defined chiral structure, which ensures a significant physical difference between the resulting diastereomers. libretexts.orggoogle.com

| Resolving Agent Class | Racemic Mixture Type | Intermediate Formed | Separation Principle | Source |

|---|---|---|---|---|

| Chiral Amines (e.g., Brucine, 1-Phenylethanamine) | Racemic Carboxylic Acids | Diastereomeric Salts | Differential Solubility / Fractional Crystallization | libretexts.orglibretexts.orgwikipedia.org |

| Chiral Acids (e.g., Tartaric Acid, Camphorsulfonic Acid) | Racemic Amines | Diastereomeric Salts | Differential Solubility / Fractional Crystallization | libretexts.orgwikipedia.org |

| Chiral Acylating Agents (e.g., N-phthaloyl-(S)-amino acyl chlorides) | Racemic Amines | Diastereomeric Amides | Kinetic Resolution / Chromatography | researchgate.net |

| Enzymes (e.g., Lipases) | Racemic Alcohols/Amines | Enantioselective Acylation/Hydrolysis | Kinetic Resolution | rsc.org |

Development of Novel Chiral Catalysts Based on Pyrrolidine Scaffolds

The foundational success of proline and its simple derivatives has spurred extensive research into the development of novel, second-generation catalysts based on the pyrrolidine scaffold. nih.govbohrium.com The goal is to create catalysts with enhanced activity, broader substrate scope, and higher stereoselectivity, often with lower catalyst loadings. bohrium.comnih.gov Research in this area focuses on the modular synthesis of pyrrolidine analogues where the structure can be systematically modified to fine-tune catalytic properties. arizona.edunih.gov

Key strategies in this development include:

Introduction of Bulky Substituents: Adding sterically demanding groups, such as the diarylmethyl or triarylsilyl groups found in Jørgensen-Hayashi catalysts, can create a more defined chiral pocket, enhancing enantioselectivity by controlling the trajectory of incoming substrates. nih.govnih.gov

Incorporation of Additional Functionality: New catalysts are being designed with additional functional groups capable of secondary interactions, such as hydrogen bonding or Lewis base activation. These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously, leading to increased reactivity and stereocontrol. nih.gov

Synthesis of Novel Ring Systems: Researchers are exploring more complex scaffolds that incorporate the pyrrolidine motif, such as spirocyclic and fused-ring systems. These conformationally rigid structures can offer superior levels of stereochemical control compared to more flexible acyclic or monocyclic systems. arizona.edursc.org

This continuous evolution of catalyst design has led to the creation of highly efficient systems for a wide range of asymmetric transformations, solidifying the pyrrolidine framework as one of the most important and versatile tools in modern synthetic chemistry. nih.govmdpi.commdpi.com

Biotransformation and Enzymatic Degradation Pathways of N Alkyl Pyrrolidine Amines

Microbial Degradation Mechanisms of Aromatic and Aliphatic Amines

The microbial degradation of compounds containing both aromatic (benzyl group) and aliphatic amine (ethyl-pyrrolidine moiety) structures involves a range of microorganisms capable of utilizing these molecules as sources of carbon and energy. nih.govresearchgate.net Bacteria, in particular, have developed diverse strategies to mineralize or transform such complex amines. nih.govcapes.gov.br

The degradation process for aromatic amines, like the benzyl (B1604629) component, generally proceeds through pathways that lead to the release of ammonia (B1221849). This can occur either before or after the cleavage of the aromatic ring. nih.gov Common initial steps in the aerobic bacterial degradation of monocyclic aromatic amines include:

Dioxygenation: Incorporation of both atoms of molecular oxygen into the aromatic ring, often leading to the formation of catechols. nih.govresearchgate.net

Deamination: The removal of the amino group, which can be an early step in the pathway. nih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. nih.gov

Once formed, catechols and their derivatives are typically funneled into central metabolic pathways via ortho- or meta-cleavage pathways. nih.govresearchgate.net A variety of bacteria, including species from the genera Pseudomonas, Acinetobacter, Burkholderia, and Azoarcus, have been identified as being capable of degrading monocyclic aromatic amines. nih.govresearchgate.net

The aliphatic amine portion, including the ethyl group and the pyrrolidine (B122466) ring, is also subject to microbial attack. The degradation of aliphatic amines is a well-documented microbial process. slideshare.netnih.govresearchgate.net Microorganisms can activate and break down aliphatic chains through oxidation. For cyclic amines like pyrrolidine, degradation has been observed under both aerobic and anaerobic conditions. researchgate.net In some denitrifying bacteria, the degradation of pyrrolidine is coupled to nitrate (B79036) reduction. researchgate.net The initial step often involves the oxidation of the pyrrolidine ring to form intermediates that can enter central metabolism. researchgate.net

Characterization of Amine-Degrading Enzymes (Amine Oxidases, Amine Dehydrogenases, Multicopper Oxidases)

The enzymatic breakdown of amines is primarily carried out by a few key classes of enzymes: amine oxidases, amine dehydrogenases, and multicopper oxidases. researchgate.net These enzymes catalyze the oxidative deamination of amines, converting them into their corresponding aldehydes, with the concomitant release of ammonia and either hydrogen peroxide or reduced cofactors. researchgate.netnih.gov

Amine Oxidases (AOs) are a widespread group of enzymes that are crucial for the degradation of biogenic amines and other amine compounds. agriscigroup.us They are typically categorized based on their cofactors:

Copper-containing Amine Oxidases (CuAOs): These enzymes catalyze the oxidative deamination of primary amino groups. nih.govnih.gov They are involved in various physiological processes and can oxidize a range of substrates. nih.gov

Flavin-containing Amine Oxidases (MAOs): These enzymes contain a flavin cofactor (FAD) and are well-known for their role in the metabolism of neurotransmitters, but they also act on other primary, secondary, and tertiary amines. mdpi.comresearchgate.net

Amine Dehydrogenases (AmDHs) represent another important class of enzymes for amine metabolism. They catalyze the reductive amination of ketones and aldehydes to form chiral amines, but can also operate in the reverse direction to deaminate amines. nih.govrsc.org AmDHs typically use NAD(P)H as a hydride source for the reduction reaction. nih.gov Their ability to synthesize α-chiral amines with high stereoselectivity makes them valuable biocatalysts. rsc.org

Multicopper Oxidases (MCOs) are versatile enzymes that can oxidize a wide range of organic and inorganic substrates, including amines. researchgate.netnih.gov They utilize multiple copper ions in their active site to couple the four-electron reduction of molecular oxygen to water with the oxidation of their substrate. researchgate.net Recombinant MCOs from Enterococcus spp. have demonstrated the ability to degrade various biogenic amines. nih.gov

The following table summarizes key characteristics of these amine-degrading enzymes.

Table 1: Characteristics of Major Amine-Degrading Enzyme Classes

| Enzyme Class | Cofactor(s) | Typical Reaction Catalyzed | Substrate Examples | Source Organisms |

|---|---|---|---|---|

| Amine Oxidases (AOs) | Copper (CuAOs), Flavin (MAOs) | Oxidative deamination of amines to aldehydes, ammonia, and H₂O₂ | Biogenic amines (histamine, tyramine), primary amines nih.govagriscigroup.us | Bacteria, Fungi, Plants, Animals agriscigroup.usnih.gov |

| Amine Dehydrogenases (AmDHs) | NAD(P)H | Reversible reductive amination of ketones/aldehydes to amines | Aromatic and aliphatic ketones and aldehydes nih.govrsc.org | Bacteria (e.g., Rhodococcus, Bacillus) nih.gov |

| Multicopper Oxidases (MCOs) | Copper | Oxidation of various compounds coupled to O₂ reduction to H₂O | Phenols, aromatic amines, biogenic amines researchgate.netnih.gov | Bacteria (e.g., Enterococcus), Fungi, Plants researchgate.netnih.gov |

Studies on Metabolic Pathways of N-Substituted Pyrrolidines in In Vitro Systems

In vitro metabolic studies, often using liver fractions (microsomes, S9) or recombinant enzymes, provide insight into the specific enzymatic transformations that N-substituted pyrrolidines can undergo. psu.edunih.govresearchgate.netnih.govbioivt.com These systems have revealed that the pyrrolidine ring and its substituents are common targets for metabolic attack. researchgate.net

A notable biotransformation pathway was identified for AMG657417, a compound containing a substituted pyrrolidine moiety. psu.edunih.govresearchgate.net This study, conducted with human liver S9 fractions, demonstrated a novel conversion of the aminopyrrolidine ring into an aminopiperidine ring. nih.govresearchgate.net The proposed mechanism involves several steps:

CYP3A4-mediated oxidation: The initial step is the hydroxylation and subsequent opening of the pyrrolidine ring, which is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4. This process forms an aldehyde intermediate. psu.edunih.gov

Intramolecular Schiff-base formation: The exocyclic amine nitrogen then reacts with the newly formed aldehyde carbonyl group in an intramolecular cyclization to form a piperidinyl iminium ion. psu.edunih.gov

Reduction: This iminium ion intermediate is then reduced by cytosolic enzymes to the final, more stable six-membered piperidine (B6355638) product. nih.govresearchgate.net

This complex biotransformation highlights that both microsomal (CYP enzymes) and cytosolic enzymes can be involved in the metabolism of N-substituted pyrrolidines. nih.gov The common metabolic reactions for alicyclic amines like pyrrolidine include N-oxidation, oxidative N-dealkylation, and ring oxidation or opening. researchgate.net For a compound like Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine, one could anticipate similar pathways, including:

N-debenzylation or N-deethylation: Cleavage of the benzyl or ethyl group from the pyrrolidine nitrogen.

Hydroxylation: Oxidation at various positions on the pyrrolidine ring or the benzyl group.

Ring opening: A pathway analogous to that seen with AMG657417, potentially leading to ring expansion or linearization.

The following table outlines potential metabolic transformations for N-substituted pyrrolidines based on in vitro findings.

Table 2: Potential In Vitro Metabolic Pathways for N-Substituted Pyrrolidines

| Transformation Type | Mediating Enzyme(s) | Description | Potential Products |

|---|---|---|---|

| Ring Opening/Expansion | Cytochrome P450 (e.g., CYP3A4), Cytosolic reductases | Hydroxylation of the pyrrolidine ring leads to an aldehyde intermediate, which can undergo intramolecular cyclization and subsequent reduction. nih.govresearchgate.net | Piperidine derivatives, linear amino-aldehydes |

| Oxidative N-Dealkylation | Cytochrome P450, Monoamine Oxidase (MAO) | Removal of alkyl or benzyl groups attached to the nitrogen atom. researchgate.net | Des-benzyl or des-ethyl pyrrolidine derivatives, aldehydes (e.g., benzaldehyde) |

| Ring Hydroxylation | Cytochrome P450 | Introduction of a hydroxyl group onto the carbon atoms of the pyrrolidine ring. researchgate.net | Hydroxylated pyrrolidine derivatives |

| N-Oxidation | Cytochrome P450, Flavin-containing Monooxygenase (FMO) | Oxidation of the nitrogen atom to form an N-oxide. researchgate.net | Pyrrolidine N-oxides |

Influence of Stereochemistry on Enzymatic Recognition and Degradation Rates

Enzymes are chiral molecules, and their active sites are highly specific three-dimensional environments. libretexts.org This inherent chirality means that enzymes can distinguish between different stereoisomers (enantiomers and diastereomers) of a substrate molecule. libretexts.orgnih.gov For a chiral compound like this compound, the (S)-configuration at the 3-position of the pyrrolidine ring will significantly influence how it interacts with degrading enzymes.

The influence of stereochemistry manifests in several ways:

Binding Affinity: One stereoisomer may fit more snugly or form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the enzyme's active site than another. This difference in binding affinity (often reflected in the Michaelis constant, Kₘ) can lead to preferential degradation of one isomer. libretexts.orgnih.gov

Catalytic Rate: Even if both isomers bind, the precise orientation of the scissile bond relative to the enzyme's catalytic residues may be optimal for only one isomer. This results in a higher catalytic turnover rate (kcat) for the preferred stereoisomer. libretexts.org

Stereoselective Metabolism: The combination of differential binding and catalytic rates leads to stereoselective metabolism, where one stereoisomer is metabolized much faster than the other. In some cases, one isomer may be readily degraded while the other is resistant to enzymatic action. For example, in the case of the drug ibuprofen, only the (S)-enantiomer is effective because it binds properly to its target enzyme, while the (R)-enantiomer does not. libretexts.org

Studies on various chiral molecules have consistently demonstrated the importance of stereochemistry. For instance, the biological activity and target binding of certain compounds can be significantly different between stereoisomers, suggesting that stereoselective uptake and enzyme interaction are critical factors. nih.gov In the synthesis of chiral pyrrolidines using transaminases, the choice of an (R)- or (S)-selective enzyme is essential to produce the desired enantiomer, highlighting the high degree of stereochemical control these enzymes exert. nih.govacs.org Therefore, the degradation rate of (S)-Benzyl-ethyl-pyrrolidin-3-yl-amine by a specific enzyme system would likely differ from that of its (R)-enantiomer.

Emerging Trends and Future Research Directions in Benzyl Ethyl S Pyrrolidin 3 Yl Amine Chemistry

Development of More Sustainable and Efficient Stereoselective Synthetic Routes

The development of environmentally friendly and economically viable methods for synthesizing chiral amines is a paramount goal in modern organic chemistry. hims-biocat.eupsu.edu Traditional synthetic methods often suffer from drawbacks such as the use of hazardous reagents, generation of significant waste, and poor atom economy. illinois.eduwiley.com Consequently, research is increasingly focused on "green" chemistry approaches. sciencedaily.com

A significant trend is the move towards catalytic methods, which reduce waste by using small amounts of a catalyst to facilitate the reaction. psu.edu For instance, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are being explored to improve efficiency and reduce solvent usage and purification steps. nih.gov Microwave-assisted synthesis is another green technique being investigated, as it can accelerate reaction times and improve yields under solvent-free conditions. nih.gov

In the context of synthesizing pyrrolidine (B122466) rings, as found in Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine, ring-closing metathesis (RCM) has emerged as a powerful and efficient method. acs.orgacs.org Researchers have developed RCM reactions that proceed under mild conditions and without the need for ethylene (B1197577) gas, simplifying the procedure and improving its sustainability profile. acs.orgacs.org Furthermore, the development of improved catalysts has expanded the scope of these reactions to a wider range of substrates. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of sustainable synthesis. hims-biocat.eu Enzymes operate under mild conditions (temperature, pH) and in aqueous media, offering a green alternative to traditional chemical catalysts. illinois.edursc.org The combination of biocatalysis with chemocatalysis in one-pot cascades is a particularly promising strategy, enabling the synthesis of complex chiral amines with multiple stereocenters in a highly selective and efficient manner. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chiral Catalyst Design and Enzyme Engineering

In the realm of chiral catalyst design, AI and ML algorithms can predict the performance of potential catalysts, screen large virtual libraries of catalyst candidates, and suggest novel catalyst structures with desired properties. researchgate.netacs.org This is particularly relevant for the synthesis of specific enantiomers of chiral amines, where the catalyst's structure is critical for achieving high stereoselectivity. By integrating AI with high-throughput experimentation, researchers can create a closed-loop system for automated catalyst optimization. arxiv.org

Similarly, AI and ML are transforming enzyme engineering. nih.govportlandpress.com Directed evolution and rational design, the two primary strategies for improving enzyme properties, can be significantly enhanced by computational guidance. researchgate.net ML models can predict the effects of mutations on enzyme activity, stability, and selectivity, thus guiding the design of more effective enzyme variants. nih.govportlandpress.com This is crucial for developing biocatalysts with tailored substrate specificities, for example, to efficiently produce complex chiral amines like this compound. The use of AI tools like AlphaFold for protein structure prediction is further accelerating rational enzyme design. nih.gov

Table 1: Applications of AI and Machine Learning in Catalysis

| Application Area | AI/ML Contribution | Potential Impact |

| Chiral Catalyst Design | Predicts catalyst performance, screens virtual libraries, suggests novel structures. researchgate.netacs.org | Accelerated discovery of highly selective catalysts for asymmetric synthesis. |

| Enzyme Engineering | Predicts effects of mutations on enzyme properties (activity, stability, selectivity). nih.govportlandpress.com | Development of highly efficient and specific biocatalysts for complex reactions. |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, solvent, etc.) from large datasets. frontiersin.org | Improved reaction yields and reduced development time. |

| High-Throughput Screening | Analyzes large datasets from HTS experiments to identify promising candidates. researchgate.net | More efficient screening of catalyst and enzyme libraries. |

Exploration of Novel Biocatalytic Systems for Complex Chiral Amine Synthesis

The demand for enantiomerically pure chiral amines has spurred the exploration of novel biocatalytic systems that can overcome the limitations of existing methods. wiley.comresearchgate.net While enzymes like transaminases have proven valuable, researchers are continuously seeking new enzymes and engineering existing ones to broaden their substrate scope and improve their catalytic efficiency, particularly for the synthesis of complex molecules. nih.govnih.govtandfonline.com

One area of intense research is the discovery and development of new amine transaminases (ATAs) with altered substrate specificities. illinois.edu This includes identifying ATAs from diverse microbial sources and using protein engineering to create variants that can accept bulky or structurally complex ketones as substrates. tandfonline.com The development of both (R)- and (S)-selective ω-transaminases has been a significant breakthrough, allowing for the synthesis of both enantiomers of a target chiral amine with high optical purity. illinois.edu

Beyond transaminases, other enzyme classes are being harnessed for chiral amine synthesis. These include:

Amine dehydrogenases (AmDHs) , which catalyze the reductive amination of ketones to chiral amines. acs.org

Imine reductases (IREDs) , which reduce imines to amines with high stereoselectivity. nih.gov

Ene-reductases (EReds) , which can be used in cascade reactions to create multiple stereocenters. nih.gov

Engineered P450 enzymes , which have been shown to catalyze intramolecular C-H amination to form chiral pyrrolidines. acs.orgnih.gov

The combination of different enzymes in biocatalytic cascades is a powerful strategy for synthesizing complex chiral amines. nih.govacs.org These one-pot, multi-enzyme systems can perform a series of transformations sequentially, leading to the efficient production of the desired product from simple starting materials. nih.gov For example, a cascade involving an ene-reductase and an imine reductase can convert an α,β-unsaturated ketone into a chiral amine with two stereocenters in a highly controlled manner. nih.gov

Advanced Methodologies for Chiral Analysis and High-Throughput Screening

The development of new synthetic methods must be accompanied by robust and efficient analytical techniques for determining the enantiomeric purity of the products. rsc.org Traditional methods for chiral analysis, such as chiral chromatography (HPLC and SFC) and NMR spectroscopy, can be time-consuming and may require significant amounts of sample. rsc.orgchromatographytoday.com Consequently, there is a strong drive to develop advanced methodologies that are faster, more sensitive, and amenable to high-throughput screening (HTS). nih.govnih.gov

HTS allows for the rapid evaluation of a large number of reaction conditions or catalyst variants, significantly accelerating the optimization process. nih.gov Several innovative HTS assays for chiral amines have been developed, often based on optical methods like fluorescence or circular dichroism (CD) spectroscopy. nih.gov These methods can quickly determine both the yield and the enantiomeric excess (ee) of a reaction in a multi-well plate format. nih.gov For example, a fluorescence-based assay can quantify the amine concentration, while a CD-based method can determine the ee. nih.gov

Chiroptical sensing using small molecule probes is another emerging area. nih.govnsf.gov In this approach, a chiral analyte interacts with a probe molecule to generate a distinct spectroscopic signal (e.g., a change in fluorescence or a CD signal) that is dependent on the analyte's stereochemistry. nih.gov This allows for the rapid determination of the absolute configuration and enantiomeric composition of the analyte. nih.gov

Advances in mass spectrometry (MS) are also contributing to faster chiral analysis. acs.org While MS itself is not inherently chiral, it can be coupled with chiral derivatizing agents or used in techniques like ion mobility-mass spectrometry (IM-MS) to differentiate between enantiomers. acs.orgnih.gov

Table 2: Comparison of Chiral Analysis Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. chromatographytoday.com | High resolution, widely applicable. | Can be time-consuming, requires specialized columns. rsc.org |

| Chiral NMR | Use of chiral solvating or derivatizing agents to induce chemical shift differences. rsc.org | Provides detailed structural information. | Can be complex, requires enantiomerically pure reagents. rsc.org |

| Fluorescence/CD Spectroscopy | Measurement of differential light absorption or emission of chiral molecules. rsc.orgnih.gov | High sensitivity, suitable for HTS. | May require derivatization or specific chromophores. |

| Chiroptical Sensing | Interaction of the analyte with a chiral sensor to produce a spectroscopic signal. nih.govnsf.gov | Rapid, can determine absolute configuration. | Sensor development can be challenging. |

| Mass Spectrometry | Separation of ions based on mass-to-charge ratio, coupled with chiral modifiers. acs.org | High sensitivity, can be used for complex mixtures. | Indirect method for chirality, may require derivatization. nih.gov |

Fundamental Stereochemical Studies and Supramolecular Interactions Involving Chiral Amines

A deeper understanding of the fundamental principles governing stereochemistry and intermolecular interactions is crucial for the rational design of new catalysts and synthetic methods. ntnu.no Research in this area focuses on elucidating the mechanisms of stereoselective reactions and understanding how the three-dimensional structure of molecules influences their reactivity and interactions.

For chiral amines, a key aspect is the stereochemical stability of the nitrogen center. In many simple amines, the nitrogen atom can undergo rapid inversion, meaning that a chiral nitrogen center is not configurationally stable. stereoelectronics.org However, in certain structures, such as in some cyclic systems or when the nitrogen is part of a rigid framework, this inversion can be restricted, leading to stable N-chirality. stereoelectronics.org Studying these effects is important for designing reactions that can control the stereochemistry at nitrogen.

Supramolecular chemistry, the study of non-covalent interactions between molecules, also plays a vital role. mdpi.com The selectivity of many chiral catalysts and enzymes relies on subtle differences in the way the two enantiomers of a substrate bind to the active site. mdpi.com By studying these supramolecular interactions, researchers can gain insights into the origins of stereoselectivity and use this knowledge to design more effective catalysts. For example, understanding the hydrogen bonding and steric interactions within the active site of a pyrrolidine-based organocatalyst can help in designing new catalysts with improved performance. mdpi.com

Photocatalysis is another area where fundamental stereochemical studies are critical. nih.govacs.org In photoredox catalysis, light is used to generate highly reactive radical intermediates. nih.gov Controlling the stereochemistry of reactions involving these radicals is a significant challenge. nih.govacs.org Recent work has shown that by using a chiral amine as both a source of nitrogen and a source of chiral information, it is possible to achieve stereocontrolled radical additions to alkenes. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.